N-(4-ethoxyphenyl)-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide
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Overview
Description
Compound X , belongs to the class of organic compounds known as amides. It features a cyclopropane ring with two ethylphenyl substituents and an ethoxyphenyl group attached to the amide nitrogen. This compound exhibits interesting properties due to its unique structural features.
Preparation Methods
Synthetic Routes::
Direct Synthesis: Compound X can be synthesized via a direct reaction between 4-ethoxyaniline and 2,2-bis(4-ethylphenyl)cyclopropane-1-carboxylic acid chloride. The reaction proceeds under mild conditions, yielding the desired amide.
Amide Formation: Alternatively, the amide can be prepared by reacting 4-ethoxyaniline with 2,2-bis(4-ethylphenyl)cyclopropane-1-carboxylic acid in the presence of a coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine).
Industrial Production:: The industrial-scale production of Compound X involves optimized reaction conditions, efficient workup, and purification steps. Large-scale synthesis ensures cost-effectiveness and consistent quality.
Chemical Reactions Analysis
Reactivity::
Oxidation: Compound X is susceptible to oxidation under certain conditions, leading to the formation of corresponding oxoamides.
Reduction: Reduction of the carbonyl group in Compound X yields the corresponding amine.
Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).
- Oxidation: Oxoamide derivatives.
- Reduction: Amine derivatives.
- Substitution: Alkylated or substituted amides.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Employed in the development of specialty materials or as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action for Compound X remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Compound X stands out due to its cyclopropane core and specific substituents. Similar compounds include:
Compound Y: A related amide with a different substituent pattern.
Compound Z: Another cyclopropane-based amide with distinct properties.
Properties
Molecular Formula |
C28H31NO2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-bis(4-ethylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C28H31NO2/c1-4-20-7-11-22(12-8-20)28(23-13-9-21(5-2)10-14-23)19-26(28)27(30)29-24-15-17-25(18-16-24)31-6-3/h7-18,26H,4-6,19H2,1-3H3,(H,29,30) |
InChI Key |
JKBGTPJESCYILY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(CC2C(=O)NC3=CC=C(C=C3)OCC)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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